molecular formula C11H16N4O3 B2934192 ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate CAS No. 338395-60-1

ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate

Cat. No.: B2934192
CAS No.: 338395-60-1
M. Wt: 252.274
InChI Key: GSDCNWAWMAWCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a synthetic organic compound that features a unique structure combining an imino group, a pyrrole ring, and a formohydrazido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate then undergoes cyclization with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate involves its interaction with molecular targets such as enzymes or receptors. The imino group and pyrrole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-imino-3-[(1H-pyrrol-2-yl)formohydrazido]propanoate: Lacks the methyl group on the pyrrole ring.

    Ethyl 3-imino-3-[(1-methyl-1H-indol-2-yl)formohydrazido]propanoate: Contains an indole ring instead of a pyrrole ring.

Uniqueness

Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is unique due to the presence of the methyl group on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmaceutical agent or a synthetic intermediate.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-[(1-methylpyrrole-2-carbonyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-3-18-10(16)7-9(12)13-14-11(17)8-5-4-6-15(8)2/h4-6H,3,7H2,1-2H3,(H2,12,13)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDCNWAWMAWCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C1=CC=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)C1=CC=CN1C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.